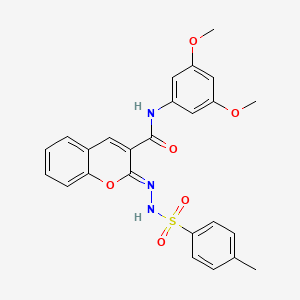

ethyl 5-((4-(4-acetylphenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While there is no direct information available on the synthesis of this specific compound, we can infer from related compounds that it might involve complex organic synthesis methods. For instance, the synthesis of similar 1,2,4-triazole derivatives involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

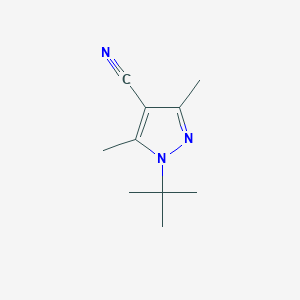

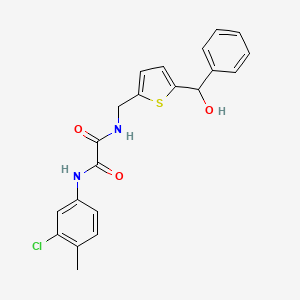

The molecular structure of this compound can be inferred from its name. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a piperazine ring, which is a type of organic compound that consists of a six-membered ring containing two nitrogen atoms. The compound also contains an acetylphenyl group, a sulfonyl group, and an ethyl carboxylate group .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization in Organic Chemistry

- This compound has been involved in the synthesis and characterization of novel carbazole derivatives, demonstrating significant antibacterial and antifungal activities as well as anticancer properties (Sharma, Kumar, & Pathak, 2014).

- It has also played a role in the synthesis of benzofuran and benzo[d]isothiazole derivatives for inhibiting Mycobacterium tuberculosis DNA GyrB, showing promise as a potential inhibitor with significant antimicrobial activity (Reddy et al., 2014).

Biological Activity and Drug Development

- The compound has been utilized in creating heterocyclic systems with notable biocidal properties against bacteria and fungi, suggesting its potential use in developing new antibacterial and antifungal agents (Youssef, Abbady, Ahmed, & Omar, 2011).

- It is part of the synthesis of new heterocyclic derivatives for Alzheimer’s disease treatment, showing enzyme inhibition activity against acetyl cholinesterase (AChE) (Rehman et al., 2018).

- Research has shown its involvement in the synthesis of new carbazole conjugates with potential biological screening applications (Verma, Awasthi, & Jain, 2022).

- The compound has been used in creating pyrazole derivatives with potential applications in antimicrobial and anticancer treatments (Hafez, El-Gazzar, & Al-Hussain, 2016).

Pharmacokinetic Studies

- It has been part of studies in physiologically based pharmacokinetic modeling to understand the clinical pharmacokinetics of specific inhibitors (Watson, Davis, & Jones, 2011).

Wirkmechanismus

Target of Action

The primary target of AKOS024483382, also known as F3406-0253, is the glycoprotein GP2 of the Lymphocytic choriomeningitis virus (LCMV) . GP2 mediates the pH-dependent fusion in the endosome compartment, which is crucial for the release of the virus ribonucleoprotein into the cell cytoplasm .

Mode of Action

F3406-0253 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by LCMV glycoprotein GP2 . This interference blocks the release of the virus ribonucleoprotein into the cell cytoplasm, which is necessary to initiate transcription and replication of the virus genome .

Biochemical Pathways

The compound’s action affects the viral entry pathway, specifically the fusion process in the endosome compartment. By inhibiting this process, F3406-0253 prevents the virus from releasing its ribonucleoprotein into the cell cytoplasm, thereby halting the transcription and replication of the virus genome .

Pharmacokinetics

The compound’s ability to inhibit lcmv cell entry suggests that it can reach the intracellular environment where the virus resides .

Result of Action

The inhibition of LCMV cell entry by F3406-0253 results in a decrease in the transcription and replication of the virus genome . This leads to a reduction in the multiplication of the virus, thereby limiting the progression of the infection .

Action Environment

The action of F3406-0253 is influenced by the pH of the endosome compartment, as the compound interferes with the pH-dependent fusion process mediated by LCMV glycoprotein GP2 . Therefore, any factors that alter the pH of the endosome compartment could potentially affect the compound’s efficacy.

Eigenschaften

IUPAC Name |

ethyl 3-[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl-5-methyl-1H-pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O5S/c1-4-28-19(25)17-13(2)20-21-18(17)29(26,27)23-11-9-22(10-12-23)16-7-5-15(6-8-16)14(3)24/h5-8H,4,9-12H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRFAAONPYPAHGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl-5-methyl-1H-pyrazole-4-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3-(((2,4-dimethylphenyl)amino)methylene)-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2437596.png)

![4-[({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)amino]quinazoline-2(1H)-thione](/img/no-structure.png)

![ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2437599.png)

![5-[(4-Chlorophenyl)methyl]-7-(4-methylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2437601.png)

![4-[4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2437602.png)